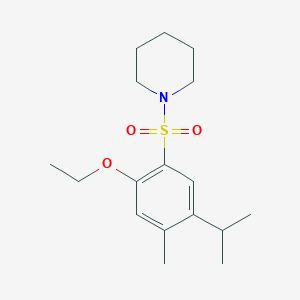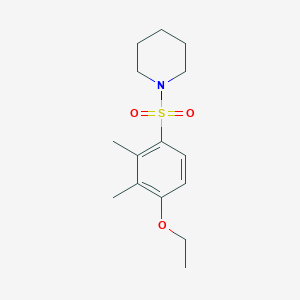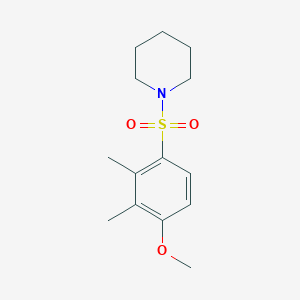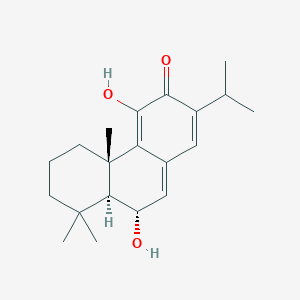![molecular formula C13H19NO3S B230981 1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)
1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine is a chemical compound used in scientific research. It is also known as MPP and is classified as a sulfonamide. This compound has gained attention due to its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting their activity, this compound reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, it has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
实验室实验的优点和局限性
One of the advantages of using 1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine in lab experiments is its high purity. The synthesis method yields a pure product that can be used in various assays. However, one of the limitations is its low solubility in water. This can make it difficult to use in certain assays that require water as a solvent.
未来方向
There are various future directions for the research on 1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine. One direction is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, the development of more efficient synthesis methods and the improvement of its solubility in water are also areas of future research.
合成方法
The synthesis of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperidine in the presence of a base. This reaction yields the desired product in good yields. The purity of the product can be improved through recrystallization.
科学研究应用
1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in vitro and in vivo. Its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis is also being investigated.
属性
分子式 |
C13H19NO3S |
|---|---|
分子量 |
269.36 g/mol |
IUPAC 名称 |
1-(2-methoxy-5-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H19NO3S/c1-11-6-7-12(17-2)13(10-11)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI 键 |
QNPRMNJMVMLNHH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
规范 SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)



![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)



![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)


![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)
